molecular formula C26H23N7O B2931378 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine CAS No. 920163-21-9

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine

Cat. No.: B2931378
CAS No.: 920163-21-9
M. Wt: 449.518
InChI Key: BDDJVLQIJCOCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyrimidine core substituted at position 3 with a benzyl group and at position 7 with a piperazine moiety linked to a naphthalene-1-carbonyl group. The molecular formula is inferred as C₂₇H₂₃N₇O based on structural analogs . Its synthesis likely involves multi-step reactions, including azide-alkyne cycloaddition (for triazole formation) and subsequent acylation or coupling steps, as seen in related triazolopyrimidine derivatives .

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O/c34-26(22-12-6-10-20-9-4-5-11-21(20)22)32-15-13-31(14-16-32)24-23-25(28-18-27-24)33(30-29-23)17-19-7-2-1-3-8-19/h1-12,18H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDJVLQIJCOCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine involves multiple steps, starting with the formation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The benzyl group is introduced via a benzylation reaction, while the naphthalene carbonyl group is added through an acylation reaction. The final step involves the coupling of the piperazine ring to the triazolopyrimidine core .

Chemical Reactions Analysis

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Scientific Research Applications

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine scaffold is versatile, with substituents dictating pharmacological activity and selectivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Target Activity/Application References
Target Compound [1,2,3]triazolo[4,5-d]pyrimidine 3-benzyl, 4-(naphthalene-1-carbonyl)piperazine Undetermined Undetermined (structural analog)
VAS2870 [1,2,3]triazolo[4,5-d]pyrimidine 3-benzyl, 7-(1,3-benzoxazol-2-ylsulfide) NADPH oxidase (Nox) Nox inhibitor
RG7774 [1,2,3]triazolo[4,5-d]pyrimidine 5-tert-butyl, 3-[(1-methyl-1H-tetrazol-5-yl)methyl], 7-(pyrrolidin-3-ol) Cannabinoid receptor 2 (CB2) CB2 agonist
N1-(3-Benzyl-5-(propylthio)-... (Compound 11) [1,2,3]triazolo[4,5-d]pyrimidine 3-benzyl, 5-propylthio, 7-(N2-methylethane-1,2-diamine) Undetermined High yield (88%) synthesis
1-{3-Benzyl-...-4-(3,4-difluorobenzoyl)piperazine [1,2,3]triazolo[4,5-d]pyrimidine 3-benzyl, 4-(3,4-difluorobenzoyl)piperazine Undetermined Structural analog

Key Findings:

Substituent-Driven Target Specificity: VAS2870’s benzoxazolyl sulfide group confers potent NADPH oxidase inhibition, critical in oxidative stress regulation . RG7774’s tetrazolylmethyl and tert-butyl groups enhance CB2 receptor binding, avoiding psychotropic CB1 effects .

Synthetic Feasibility :

  • Derivatives like Compound 11 (88% yield) highlight efficient synthetic routes using propylthio and amine substituents .
  • The target compound’s piperazine-naphthalene linkage likely requires coupling reagents (e.g., EDC/HOBt) for amide bond formation, as seen in related acylpiperazine syntheses .

Biological Implications: Triazolopyrimidines with bulky aromatic groups (e.g., naphthalene in the target compound) may exhibit enhanced receptor affinity due to π-π stacking interactions .

Biological Activity

The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-1-carbonyl)piperazine is a complex heterocyclic structure that has attracted interest due to its potential therapeutic applications. This article delves into its biological activities, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Formula and Characteristics

  • Molecular Formula : C₁₈H₁₅N₅O
  • Molecular Weight : 319.35 g/mol
  • CAS Number : 920389-87-3

The compound features a triazolo-pyrimidine core linked to a piperazine ring with a naphthalene carbonyl substituent, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related triazolo-pyrimidine derivatives. In particular:

  • Mechanism of Action : These compounds often act by inhibiting specific protein-protein interactions crucial for cancer cell proliferation. For instance, a study demonstrated that modifications to the piperazine moiety enhanced cytotoxicity against various cancer cell lines, including pancreatic and breast cancer cells .
  • Case Studies :
    • A focused library of piperazine derivatives was synthesized and screened against 16 human cancer cell lines. Notably, compounds modified with bulky groups exhibited increased activity, with some achieving GI50 values as low as 3.1 μM in MCF-7 (breast cancer) cells .
    • Another study reported that certain analogues showed broad-spectrum activity across different cancer types, indicating the potential for these compounds in developing new anticancer therapies .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are known for their efficacy against various pathogens:

Neuropharmacological Effects

Emerging research indicates that piperazine derivatives may exhibit neuropharmacological activities:

  • Potential Applications : Compounds targeting adenosine receptors have been explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's . The structural similarities suggest that this compound could also be investigated for similar neuroprotective effects.

Table 1: Biological Activity Overview

Activity TypeMechanism of ActionKey Findings
AnticancerInhibition of protein-protein interactionsGI50 values as low as 3.1 μM in MCF-7 cells
AntimicrobialInhibition of cell wall synthesisSignificant effects against S. aureus, E. coli
NeuropharmacologicalAdenosine receptor modulationPotential for treating neurodegenerative disorders

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.